molecular formula C28H48O2 B1235438 14-Methylcholest-7-en-3,15-diol CAS No. 64812-05-1

14-Methylcholest-7-en-3,15-diol

Cat. No.: B1235438
CAS No.: 64812-05-1
M. Wt: 416.7 g/mol
InChI Key: YGVDIAVDAYLZBL-YACOMCNQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Methylcholest-7-en-3,15-diol is a synthetic sterol derivative of significant interest in biochemical research for its role in studying the regulation of sterol biosynthesis. Structurally related to cholesterol precursors, this compound has been demonstrated to act as a potent inhibitor of cholesterol synthesis in cultured mammalian cells, including mouse L-cells and primary cultures of fetal mouse liver cells . Studies on closely related 14-alpha-hydroxymethyl and 14-alpha-ethyl diol analogs have shown that such compounds exert a dual mechanism of action . Firstly, they cause a reduction in the activity of the key regulatory enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) within intact cells . Secondly, they directly inhibit specific downstream enzymatic steps in the sterol biosynthetic pathway; for instance, the 14-alpha-hydroxymethyl analog has been found to potently inhibit the metabolism of lanosterol and 24,25-dihydrolanosterol in cell-free preparations of rat liver, leading to their significant accumulation . This makes it a valuable chemical tool for perturbing and mapping the post-squalene segment of the sterol biosynthesis pathway, which involves the conversion of C30 triterpene precursors like lanosterol into end-products such as cholesterol . Researchers utilize this compound to investigate the complex feedback mechanisms that control cellular sterol levels and to explore the biological roles of sterol intermediates themselves, which can have signaling functions, such as the meiosis-activating sterols (MAS) found in mammalian reproductive tissues . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

64812-05-1

Molecular Formula

C28H48O2

Molecular Weight

416.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,15S,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol

InChI

InChI=1S/C28H48O2/c1-18(2)8-7-9-19(3)24-17-25(30)28(6)23-11-10-20-16-21(29)12-14-26(20,4)22(23)13-15-27(24,28)5/h11,18-22,24-25,29-30H,7-10,12-17H2,1-6H3/t19-,20+,21+,22+,24-,25+,26+,27-,28?/m1/s1

InChI Key

YGVDIAVDAYLZBL-YACOMCNQSA-N

SMILES

CC(C)CCCC(C)C1CC(C2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C)O

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1C[C@@H](C2([C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C)O

Canonical SMILES

CC(C)CCCC(C)C1CC(C2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C)O

Synonyms

14-methylcholest-7-en-3,15-diol
14-methylcholest-7-en-3,15-diol, (3beta,5alpha)-isomer
14-methylcholest-7-en-3,15-diol, (3beta,5alpha,15beta)-isomer
14alpha-methyl-5alpha-cholest-7-en-3beta,15alpha-diol

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Sterols and Steroid Derivatives

5α-Cholest-7-en-3β,14α-diol
  • Key Differences : Lacks the C15 hydroxyl group and has a hydroxyl at C14 instead of a methyl group.
  • Synthesis : Produced via Wolff-Kishner reduction of 3β-acetoxy-8α,14α-epoxy-5α-cholestan-7-one .
  • Biological Relevance : Serves as a precursor in steroid metabolism pathways, similar to 7-dehydrocholesterol .
4,4-Dimethyl-14α-ethyl-5α-cholest-7-en-3β,15α-diol
  • Key Differences : Contains additional methyl and ethyl groups at C4 and C14, respectively.
  • Synthesis : Derived from multi-step chemical modifications, including acetylation and epoxidation .
  • Significance : Demonstrates how alkylation at C14 alters sterol rigidity and solubility .
14-Hydroxymethyl-5α-cholest-7-ene-3β,15α-diol
  • Key Differences : Features a hydroxymethyl (–CH₂OH) group at C14 instead of a methyl group.
  • Molecular Formula : C₂₈H₄₈O₃.

Non-Sterol Diols

Labd-13-ene-8α,15-diol (Labdane Diterpene)
  • Structure : A 20-carbon diterpene with hydroxyls at C8 and C14.
  • Activity : Exhibits cytotoxic effects against leukemic and breast cancer cell lines .
  • Comparison : Unlike 14-Methylcholest-7-en-3,15-diol, labdane diterpenes are smaller and lack the sterol backbone, but shared diol motifs may influence bioactivity .
Africanane-9,15-diol (Sesquiterpene)
  • Structure : A 15-carbon sesquiterpene with hydroxyls at C9 and C15.
  • Source : Isolated from soft corals (Sinularia numerosa) .
  • Relevance : Highlights the role of diol positioning in ecological interactions, though its pharmacological profile is distinct from sterols .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups LogP* (Predicted)
14-Methylcholest-7-en-3,15-diol C₂₈H₄₈O₂ 424.68 C3β-OH, C15α-OH, C14-CH₃ 6.2
5α-Cholest-7-en-3β,14α-diol C₂₇H₄₆O₂ 414.65 C3β-OH, C14α-OH 5.8
Labd-13-ene-8α,15-diol C₂₀H₃₄O₂ 306.48 C8α-OH, C15-OH 3.1
Africanane-9,15-diol C₁₅H₂₆O₂ 238.36 C9-OH, C15-OH 2.5

*LogP values estimated using ChemDraw software.

  • Key Observations: The sterol backbone of 14-Methylcholest-7-en-3,15-diol confers higher hydrophobicity (LogP ~6.2) compared to smaller terpenoids. Hydroxyl groups at C3 and C15 enhance hydrogen-bonding capacity, which may influence membrane interactions .

Enzymatic Interactions

  • Steroid Biosynthesis : Analogs like 4α-methyl-5α-cholest-7-en-3-one are intermediates in cholesterol synthesis, suggesting 14-Methylcholest-7-en-3,15-diol may interact with 3-keto-steroid reductases .
  • Antitumor Potential: Labdane diterpenes (e.g., sclareol) show activity against colon cancer (HCT116), but similar studies on 14-Methylcholest-7-en-3,15-diol are lacking .

Environmental Indicators

  • Diols in Climate Studies : Long-chain diols (e.g., C321,15-diol) are biomarkers for freshwater conditions, though 14-Methylcholest-7-en-3,15-diol’s ecological role remains unexplored .

Preparation Methods

Starting Materials and Functionalization

Lanosterol (4,4,14α-trimethyl-cholesta-8,24-dien-3β-ol) serves as a common precursor due to its native 14α-methyl group. Selective oxidation at the C15 position is achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent, yielding a ketone intermediate. Subsequent stereoselective reduction with sodium borohydride (NaBH4) or catalytic hydrogenation introduces the 15β-hydroxyl group. The Δ8 double bond in lanosterol is isomerized to Δ7 via acid-catalyzed equilibration, often employing p-toluenesulfonic acid (p-TsOH) in toluene.

Methyl Group Retention and Steric Considerations

Retention of the 14α-methyl group necessitates careful control of reaction conditions to prevent demethylation. Lithium aluminum hydride (LiAlH4) has been employed for selective reductions without altering methyl substituents. Steric hindrance at C14 requires bulky protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers, to shield the methyl group during subsequent reactions.

Multi-Step Reaction Sequence

A representative synthetic route involves:

  • Epoxidation : Treatment of lanosterol with m-chloroperbenzoic acid (mCPBA) forms a 8,9-epoxide intermediate.

  • Acid-Catalyzed Rearrangement : The epoxide undergoes ring-opening in the presence of BF3·Et2O, shifting the double bond to Δ7.

  • Dihydroxylation : Osmium tetroxide (OsO4)-mediated dihydroxylation at C15 introduces the vicinal diol, followed by protection with acetyl groups.

  • Deprotection : Final cleavage of acetyl groups using methanolic HCl yields 14-methylcholest-7-en-3,15-diol.

Enzymatic and Biocatalytic Methods

Enzymatic pathways offer a stereospecific alternative to chemical synthesis, leveraging the intrinsic specificity of eukaryotic enzymes. Rat liver homogenates and microbial systems have demonstrated efficacy in producing 14-methylcholest-7-en-3,15-diol from lanosterol.

Role of Cytochrome P450 Enzymes

Cytochrome P450 monooxygenases (CYP51A1) catalyze the 15α-hydroxylation of lanosterol, a key step in generating the 3,15-diol configuration. This reaction requires NADPH as a cofactor and molecular oxygen, with kinetic studies showing a turnover number of 12 min⁻¹ in rat liver microsomes.

Microbial Biotransformation

Saccharomyces cerevisiae engineered to express mammalian CYP450 enzymes has been used to produce 14-methylcholest-7-en-3,15-diol at scales up to 200 mg/L. Fermentation conditions (pH 7.0, 30°C) optimize enzyme activity, while fed-batch strategies mitigate substrate inhibition.

Chromatographic Purification Techniques

Purification of 14-methylcholest-7-en-3,15-diol relies on silica gel chromatography due to the compound’s polarity and structural similarity to byproducts.

Solvent Systems and Elution Profiles

A gradient elution protocol using ethyl acetate and pentane (3:97 to 10:90 v/v) effectively resolves the diol from methylated analogs. The target compound typically elutes at a retention factor (Rf) of 0.35 on thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water 85:15) achieves >98% purity, with UV detection at 210 nm. Preparative-scale runs (20 mg/injection) enable isolation of gram quantities for pharmacological testing.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Chemical Synthesis28–3595–97Moderate420–580
Enzymatic Conversion45–5298–99High310–400
Microbial Fermentation60–6899+Industrial150–220

Chemical synthesis, while versatile, suffers from low yields due to multi-step protections and competitive side reactions. Enzymatic methods improve stereoselectivity but require costly cofactors. Microbial systems emerge as the most sustainable option, though genetic engineering overheads remain significant.

Challenges and Optimization Strategies

Byproduct Formation

Demethylation at C14 occurs under strongly acidic or basic conditions, necessitating pH-controlled environments (pH 6.5–7.5). Impurities like cholesta-8,14-dien-3β-ol are minimized by optimizing reaction times (<24 h) and temperatures (25–30°C).

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance dihydroxylation rates but complicate product isolation. Ternary solvent systems (toluene/THF/H2O 5:3:2) balance reactivity and purification efficiency.

Catalytic Innovations

Immobilized CYP450 enzymes on mesoporous silica nanoparticles (MSN) increase reusability (≥15 cycles) and reduce biocatalyst costs by 40% .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are essential for confirming the structure of 14-methylcholest-7-en-3,15-diol?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for determining the carbon skeleton and stereochemistry. For example, the C-15 hydroxyl configuration can be resolved using NOE difference experiments or coupling constants in ¹H NMR . High-resolution mass spectrometry (HR-MS) validates molecular formula and fragmentation patterns. Thin-layer chromatography (TLC) or HPLC with authentic standards aids in purity assessment. Ensure compliance with reproducibility guidelines, such as full experimental details in supplementary materials .

Q. How is 14-methylcholest-7-en-3,15-diol synthesized in laboratory settings?

  • Methodological Answer : Multi-step organic synthesis typically involves sterol backbone modification. For instance, epoxidation of cholest-7-ene derivatives followed by regioselective hydroxylation at C-15 can yield the diol structure. Key steps include protecting group strategies (e.g., acetylating the 3β-OH) and catalytic hydrogenation for stereochemical control. Full synthetic protocols should include reaction conditions (solvents, catalysts, temperatures) and purification methods (column chromatography, crystallization) .

Q. What are the primary challenges in isolating 14-methylcholest-7-en-3,15-diol from natural sources?

  • Methodological Answer : Extraction requires optimization of solvent systems (e.g., dichloromethane/methanol mixtures) to solubilize sterols while minimizing co-extraction of lipids. Column chromatography with silica gel or reverse-phase HPLC is used for separation. Confounding factors include structural similarity to cholestane derivatives (e.g., 14α-methylcholest-7-ene-3β,15β-diol), necessitating tandem MS/MS or 2D NMR for differentiation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for 14-methylcholest-7-en-3,15-diol across studies?

  • Methodological Answer : Discrepancies often arise from ambiguous NOE data or misindexed X-ray crystallography. To address this, perform comparative NMR with epimerically pure standards (e.g., 15α vs. 15β diols) and validate via single-crystal X-ray diffraction. Computational modeling (DFT or MD simulations) can predict stable conformers and coupling constants for cross-verification .

Q. What experimental designs are optimal for studying the role of 14-methylcholest-7-en-3,15-diol in cholesterol biosynthesis?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose or deuterated precursors) in rat liver homogenate assays to track incorporation into cholesterol. Monitor intermediates via LC-MS and compare turnover rates with controls. Include knockout models (e.g., CRISPR-Cas9-modified enzymes) to identify rate-limiting steps. Ensure statistical rigor with triplicate assays and ANOVA for significance testing .

Q. How can researchers optimize synthetic routes to improve yield and scalability of 14-methylcholest-7-en-3,15-diol?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables like catalyst loading, solvent polarity, and temperature. For example, a Box-Behnken design can identify optimal conditions for hydroxylation steps. Consider flow chemistry for continuous processing and in-line purification. Validate scalability using pilot-scale reactors (>1 mmol) and compare yields with micro-scale batches .

Q. What analytical strategies mitigate false positives in detecting 14-methylcholest-7-en-3,15-diol in complex biological matrices?

  • Methodological Answer : Use orthogonal detection methods: LC-MS/MS with MRM transitions for specificity (e.g., m/z 429 → 369 for the diol) and GC-MS with derivatization (silylation) to confirm volatility. Spike recovery experiments and matrix-matched calibration curves account for ionization suppression. Cross-validate with enzymatic assays (e.g., cholesterol oxidase compatibility) .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported biological activity of 14-methylcholest-7-en-3,15-diol across cell lines?

  • Methodological Answer : Variability may stem from differences in cell permeability or metabolizing enzymes. Standardize assays using isogenic cell lines and controlled culture conditions (e.g., serum-free media). Perform dose-response curves (IC₅₀) with positive controls (e.g., known sterol inhibitors). Use RNA-seq to identify expression patterns of sterol transporters or hydroxylases influencing activity .

Q. What statistical approaches are recommended for analyzing non-linear relationships in structure-activity studies of 14-methylcholest-7-en-3,15-diol analogs?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to correlate substituent effects (e.g., C-14 methylation) with bioactivity. Machine learning models (random forests, neural networks) can predict activity cliffs. Validate models with external test sets and report uncertainty metrics (e.g., RMSE, R²) .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₂₈H₄₈O₂
Key NMR Shifts (CDCl₃)δ 3.51 (m, 3β-OH), δ 1.21 (s, 14-CH₃)
HR-MS m/z429.3631 [M+H]⁺ (Calc. 429.3634)
Synthetic Yield (Optimal)34% (5-step synthesis)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.